2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone
Overview
Description
CK548 is a novel inhibitor of actin-related protein (Arp)2/3 complex by inserting into the hydrophobic core of Arp3 and altering its conformation.
Scientific Research Applications
Synthesis and Spectral Analysis
Thiazolidinone derivatives, such as 2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone, have been synthesized and characterized in scientific research for various applications. The synthesis of similar compounds involves combining specific reactants to form thiazolidinone structures, corroborated by analytical and spectral data. For example, the study by Shyam and Tiwari (1977) focused on the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones, emphasizing the importance of spectral data in confirming the purity and structure of these compounds Shyam & Tiwari, 1977.
Antibacterial Applications
Research has demonstrated the antibacterial potential of thiazolidinone derivatives. Patel et al. (2010) synthesized 2-Imino-3-[Carboxamido o-hydroxy Phenyl]-5-Arylidene-4-Thiazolidinone compounds with various substituents, showing significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This study highlights the role of the substituted and unsubstituted 5-arylidene moiety in enhancing the antibacterial properties of these compounds Patel et al., 2010.
Antifungal and Antimicrobial Activities
Thiazolidinone derivatives have also been evaluated for their antifungal and antimicrobial activities. Deep et al. (2014) prepared novel 4-thiazolidinone derivatives and assessed their in vitro antimicrobial activity against various bacterial and fungal strains. The study found that certain derivatives exhibited significant biological activity, indicating the potential of thiazolidinone compounds in antimicrobial applications Deep et al., 2014.
properties
IUPAC Name |
2-(3-bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2S/c16-10-3-1-2-9(6-10)15-18(14(20)8-21-15)12-7-11(17)4-5-13(12)19/h1-7,15,19H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGQNJITMFBVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402686 | |
Record name | AC1N9E0V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone | |
CAS RN |
388604-55-5 | |
Record name | AC1N9E0V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CK-548 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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